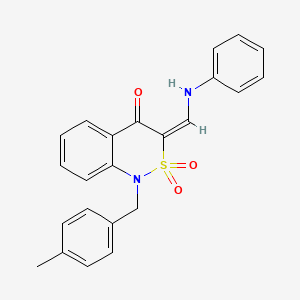
(3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality (3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Fixation of CO2 with Aniline Derivatives The chemical fixation of carbon dioxide (CO2) with aniline derivatives, including compounds similar to (3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, has been identified as a novel avenue for synthesizing functionalized azole compounds. This process enables the conversion of CO2, an abundant and environmentally friendly resource, into value-added chemicals through the cyclization of aniline derivatives. Such transformations are considered straightforward and attractive, offering a pathway to create benzene-fused azole compounds like benzimidazoles, benzothiazoles, and benzimidazolones, which hold significant value in synthetic organic chemistry and the development of biologically active derivatives (Vessally et al., 2017).
Antioxidant Capacity of Azole Compounds Research on azole compounds, structurally related to (3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, focuses on their antioxidant capacity. The ABTS/PP decolorization assay, widely used to assess antioxidant capacity, involves reactions with azole compounds, highlighting their potential in mitigating oxidative stress. This review sheds light on the reaction pathways of antioxidants with ABTS•+ and emphasizes the importance of understanding these interactions for evaluating antioxidant efficiency and the relevance of oxidation products (Ilyasov et al., 2020).
Synthetic and Pharmacological Potential of Benzothiazines The study of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives, closely related to the chemical structure , has highlighted their significant synthetic and pharmacological potential. The synthesis of these compounds typically involves the cyclization of salicylic acid derivatives. Their chemical transformations and pharmacological properties, based on structural similarities to coumarin cores, have been explored for anticoagulant, antimicrobial, and antitumor properties. Despite limited research, these compounds are underscored for their promising roles in experimental chemistry and pharmacology, meriting further attention (Hryhoriv et al., 2021).
Applications in Liquid Crystal Chemistry Methylene-linked liquid crystal dimers, including structures akin to (3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, exhibit unique transitional properties. Research into such compounds has revealed the presence of a twist-bend nematic phase in addition to a normal nematic phase, contributing to the understanding of liquid crystal chemistry and the potential for developing new liquid crystal technologies (Henderson & Imrie, 2011).
properties
IUPAC Name |
(3E)-3-(anilinomethylidene)-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-17-11-13-18(14-12-17)16-25-21-10-6-5-9-20(21)23(26)22(29(25,27)28)15-24-19-7-3-2-4-8-19/h2-15,24H,16H2,1H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPFJHORLJIMKH-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4)/S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-(anilinomethylene)-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)

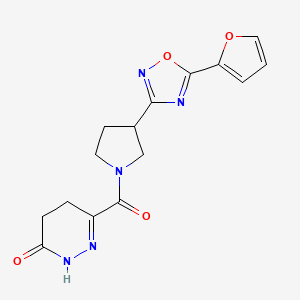

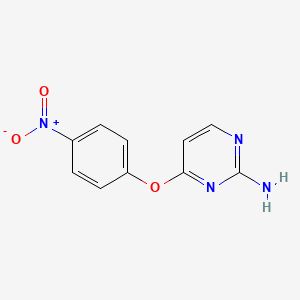
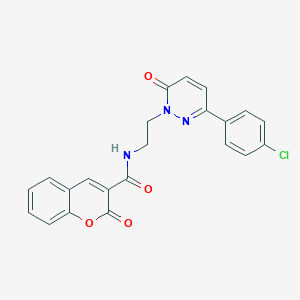
![1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625677.png)
![N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-oxazolidinyl]methyl]-N''-[(4-methylphenyl)methyl]oxamide](/img/structure/B2625679.png)
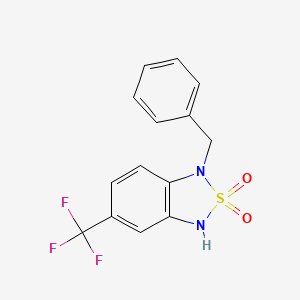

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2625683.png)
![4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2625684.png)
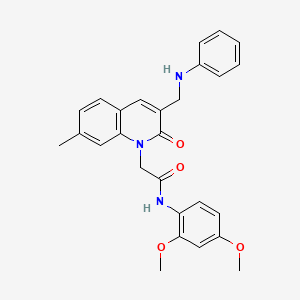
![6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625690.png)